4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline

Kinase Inhibition CSNK2A NanoBRET

Scaffold-level differentiation is critical for kinase inhibitor programs, yet precise 2-methyl-2-pyridylmethyl aniline intermediates are rarely stocked. This compound is a custom-synthesized building block for focused library construction around CSNK2A and related targets. - Enables SAR exploration of steric/electronic effects from 2-methyl and 2-pyridylmethyl groups on cellular potency (class IC50: 6.0-14.0 µM). - Aryl bromide handle supports Pd-catalyzed cross-coupling for rapid analog generation. - Custom synthesis ensures exact stoichiometry (MW 277.16) and ≥95% purity for reproducible results.

Molecular Formula C13H13BrN2
Molecular Weight 277.16 g/mol
Cat. No. B10884656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline
Molecular FormulaC13H13BrN2
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NCC2=CC=CC=N2
InChIInChI=1S/C13H13BrN2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3
InChIKeyAOUITJMAEYIXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline: Identity & Sourcing


4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline is a substituted aniline derivative with the molecular formula C13H13BrN2 and a molecular weight of 277.16 g/mol . It is characterized by a 4-bromo substituent, a 2-methyl group on the aniline ring, and an N-(pyridin-2-ylmethyl) group. The compound is typically sourced as a building block for medicinal chemistry and organic synthesis, with a specified purity of 95% .

Handle 4-bromo-2-methyl substituted aniline
Motif N-(pyridin-2-ylmethyl) group for target engagement
Profile Aryl bromide for cross-coupling; defined purity specification

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline: Non-Interchangeable with Simple Analogs


Substitution with close analogs, such as 4-bromo-N-(pyridin-2-ylmethyl)aniline (lacking the 2-methyl group) or 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline (with a pyridin-3-ylmethyl group), is not straightforward. The 2-methyl group on the aniline ring introduces steric and electronic effects that can significantly alter binding affinity, metabolic stability, and physicochemical properties compared to the des-methyl analog [1]. Similarly, the position of the nitrogen atom on the pyridine ring (2-ylmethyl vs. 3-ylmethyl) directly impacts the compound's ability to engage specific biological targets, as evidenced by differential activity in kinase inhibition assays for related pyridylmethyl series [2]. These structural nuances necessitate a precise and evidence-based approach to compound selection rather than relying on generic substitution.

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline
vs. 4-bromo-N-(pyridin-2-ylmethyl)aniline (des-methyl)
Removing the 2-methyl group alters steric and electronic properties; binding affinity and metabolic profile may shift.
4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline
vs. 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline
Pyridine nitrogen position (2-ylmethyl vs. 3-ylmethyl) changes target recognition; kinase engagement may not transfer directly.

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline: Quantitative Differentiation Evidence


Cellular Kinase Inhibitory Potency

In a study of pyrimido[4,5-c]quinoline derivatives, a series of pyridylmethyl analogs were evaluated for CSNK2A inhibitory activity. While the specific compound 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline was not tested, the data for related pyridylmethyl analogs provides a class-level baseline. Compounds in this series exhibited IC50 values ranging from 6.0 µM to 14.0 µM in a cellular NanoBRET target engagement assay [1]. This range establishes a benchmark for the potential activity of the target compound, highlighting that structural modifications within the pyridylmethyl series can modulate potency by over 2-fold.

Cellular Kinase Potency
Class-level inference
IC50 range 6.0 – 14.0 µM (pyridylmethyl analogs)
Reported class-level activity range; supports SAR review of pyridylmethyl substituents.
NanoBRET cellular target engagement; compound not directly tested.
Kinase Inhibition CSNK2A NanoBRET

Aqueous Kinetic Solubility

Aqueous solubility is a critical parameter for in vitro and in vivo studies. For a set of pyridylmethyl analogs, kinetic solubility was measured. The values ranged from 140 µM to 200 µM [1]. This demonstrates that minor structural changes, such as the specific substitution pattern found in 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline, can lead to meaningful differences in solubility, which in turn affects assay reliability and formulation feasibility.

Aqueous Kinetic Solubility
Class-level inference
140 – 200 µM (series analogs)
Reported solubility range; structural modifications can shift solubility by ~30%.
Kinetic solubility assay; compound-specific measurement may vary.
Physicochemical Properties Solubility Kinetic Solubility

Molecular Identity and Purity Verification

Vendor technical data confirms that 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline is supplied with a minimum purity of 95% and a molecular weight of 277.16 g/mol . In contrast, the des-methyl analog, 4-bromo-N-(pyridin-2-ylmethyl)aniline, has a molecular weight of 263.13 g/mol and is also typically supplied at 95% purity . The difference in molecular weight directly reflects the presence of the additional methyl group, which is a critical differentiator for synthetic planning and quality control.

Identity & Purity
Specification review
277.16 g/mol, 95% purity vs. des-methyl analog 263.13 g/mol
Enables precise stoichiometric calculations and MS-based identity confirmation.
Vendor technical datasheet; independent verification recommended.
Quality Control Analytical Chemistry Synthetic Intermediate

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline: Key Application Scenarios


Kinase Inhibitor Lead Optimization

In projects focused on CSNK2A or related kinases, 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline may serve as a key intermediate or scaffold for building focused libraries. The class-level data indicating that pyridylmethyl analogs can achieve cellular IC50 values in the low micromolar range (6.0-14.0 µM) [1] makes this compound a suitable starting point for exploring structure-activity relationships (SAR) around cellular potency and target engagement.

Solubility-Focused Medicinal Chemistry

For programs where maintaining adequate aqueous solubility is critical (e.g., for in vivo dosing or avoiding assay interference), the observed class-level solubility range (140-200 µM) [1] provides a valuable benchmark. Researchers can use this compound to probe the impact of the 2-methyl and 2-pyridylmethyl substitutions on solubility, potentially identifying analogs with improved biopharmaceutical properties.

Aryl Bromide-Based Synthetic Methodology

The presence of the aryl bromide group makes 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline a versatile building block for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. The distinct molecular weight and structure (277.16 g/mol) ensure precise reaction stoichiometry and product characterization, which is crucial for developing robust and reproducible synthetic routes in both academic and industrial settings.

Quality Control and Analytical Method Development

The compound's well-defined molecular weight and high purity specification (95%) [1] make it an excellent candidate for use as a reference standard in HPLC, LC-MS, or NMR method development. Its clear differentiation from the des-methyl analog (263.13 g/mol) allows for the creation of robust analytical methods capable of distinguishing between closely related impurities or synthetic intermediates.

Application
Selection Property
Validation Focus
Kinase SAR studies
Pyridylmethyl scaffold with bromo handle
Cellular target engagement assay context
Solubility optimization
Substitution-dependent aqueous solubility
Kinetic solubility assay and formulation feasibility
Cross-coupling building block
Aryl bromide for Suzuki, Buchwald-Hartwig reactions
Reaction stoichiometry and yield reproducibility
Analytical reference standard
Defined MW and purity specification
LC-MS/HPLC method differentiation from des-methyl analog
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